AS703988

Catalog No.
S548754
CAS No.
M.F
M. Wt
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AS703988

Product Name

AS703988

IUPAC Name

NONE

SMILES

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

AS-703988; AS703988; AS 703988; MSC201510B; MSC 201510B; MSC-201510B.

Description

The exact mass of the compound AS703988 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AS703988, also known as CBB1007 trihydrochloride, is a synthetic compound characterized by its cell-permeable amidino-guanidinium structure. It acts as a potent and reversible substrate-competitive inhibitor of lysine-specific demethylase 1 (LSD1). The compound's inhibitory concentration (IC50) value for human LSD1 is reported to be approximately 5.27 micromolar, indicating its effectiveness in blocking the demethylation of specific histone marks, particularly histone H3 lysine 4 dimethyl and monomethyl.

AS703988 primarily engages in inhibition reactions with LSD1 rather than undergoing traditional chemical transformations such as oxidation or reduction. Its mechanism of action involves competing with the natural substrate of LSD1, thus preventing the enzyme from demethylating histones. The major outcome of this interaction is the increased levels of histone methylation marks (H3K4Me2 and H3K4Me) within cells, which can lead to significant changes in gene expression.

The biological activity of AS703988 is largely centered around its role as an inhibitor of LSD1. By inhibiting this enzyme, AS703988 enhances the methylation status of histones, which has implications for gene regulation and expression. This activity can influence various cellular processes, including differentiation, proliferation, and apoptosis. The compound has been studied in the context of cancer therapies due to its potential to alter the epigenetic landscape of tumor cells .

The synthesis of AS703988 involves several steps to form its amidino-guanidinium structure. While specific proprietary methods are not publicly detailed, it generally includes reactions between guanidine derivatives and amidine compounds under controlled conditions to yield the desired product. Industrial production typically employs optimized reaction conditions to maximize yield and purity, followed by purification processes such as crystallization or chromatography.

AS703988 has significant applications in epigenetic research, particularly concerning cancer biology. Its ability to inhibit LSD1 makes it a valuable tool for studying the role of histone methylation in gene regulation and cellular processes. Furthermore, it holds potential therapeutic applications in treating cancers where LSD1 is implicated in promoting tumor growth and metastasis .

Interaction studies involving AS703988 have focused on its binding affinity and inhibition kinetics with LSD1. These studies demonstrate that AS703988 competes effectively with natural substrates for binding to LSD1, leading to a reversible inhibition mechanism. This characteristic allows for potential therapeutic applications where transient modulation of LSD1 activity is beneficial.

Several compounds exhibit similar biological activities or structural features related to AS703988. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
CBB1007 (AS703988)Amidino-guanidiniumInhibits LSD1Potent substrate-competitive inhibitor
GSK2879552Small moleculeInhibits LSD1Selective for specific isoforms
ORY-1001Small moleculeInhibits LSD1Developed for hematological malignancies
SP-2509Small moleculeInhibits LSD1Designed for solid tumors

AS703988 stands out due to its specific binding affinity and competitive inhibition profile against LSD1 compared to other inhibitors that may target different pathways or exhibit varying selectivity towards isoforms of demethylases .

AS703988, also known by its alternative name MSC2015103B, is a small molecule compound that functions as a mitogen activated protein kinase kinase 1 and 2 inhibitor [5] [7]. This compound was originally developed by Merck Serono as a potential therapeutic agent targeting various forms of cancer, particularly solid tumors [26] [5]. The compound represents an important class of kinase inhibitors that target specific cellular signaling pathways involved in cell proliferation and survival [27] [13].

Chemical Structure and Properties

Molecular Formula and Weight

AS703988 is characterized by its specific molecular structure, though complete details about its exact molecular formula and weight are limited in publicly available literature [7] [26]. The compound belongs to the class of Type III allosteric, non-ATP-competitive inhibitors that target mitogen-activated protein kinase kinase enzymes [27] [36].

Structural Features

The structural features of AS703988 are designed to enable specific binding to its target enzymes [36] [27]. As a Type III allosteric inhibitor, AS703988 does not compete with adenosine triphosphate for binding to the kinase domain but instead binds to a unique site near the adenosine triphosphate binding pocket of the protein kinase [36] [13]. This binding mechanism allows for high selectivity in targeting specific kinases within the mitogen activated protein kinase pathway [27] [36].

Physical Properties

The physical properties of AS703988, including its solubility, stability, and other physicochemical characteristics, are important factors that influence its behavior in various experimental and potential therapeutic applications [18] [23]. Chemical characterization of compounds like AS703988 typically involves identification of the material and quantification of its chemical constituents to assess its overall properties [18] [5].

Nomenclature Systems

IUPAC Naming

The International Union of Pure and Applied Chemistry name for AS703988 is not widely documented in accessible scientific literature [5] [7]. This systematic naming would provide a standardized way to identify the compound based on its chemical structure and functional groups [7] [26].

Alternative Identifiers

AS703988 is also known by several alternative identifiers:

  • MSC2015103B, which is used interchangeably in scientific literature and clinical trial documentation [26] [27]
  • The compound has been referenced in various patent documents and scientific publications related to mitogen activated protein kinase inhibitors [11] [12]

Chemical Classification

Compound Class

AS703988 belongs to the class of small molecule kinase inhibitors, specifically those targeting the mitogen activated protein kinase pathway [5] [26]. Within this broader classification, it is categorized as a Type III allosteric, non-adenosine triphosphate-competitive inhibitor of mitogen activated protein kinase kinase 1 and 2 [27] [36].

Structural Classification

The structural classification of AS703988 places it among compounds designed to interact with specific binding sites on target enzymes [36] [13]. Its structure enables it to induce conformational changes that limit the movement of the activation loop in which the kinase is activated, thereby reducing the rate of kinase-mediated phosphorylation and locking the enzyme into a catalytically inactivated state [36] [27].

Registration and Identification Numbers

CAS Registry Number

The Chemical Abstracts Service registry number for AS703988 is not prominently documented in the available scientific literature [5] [7]. This unique numerical identifier would serve as a definitive reference for the compound in chemical databases and regulatory documentation [7] [26].

Other Database Identifiers

AS703988 may be referenced in various chemical and pharmaceutical databases with specific identifiers that facilitate its tracking and identification across different research platforms and regulatory frameworks [5] [26]. These identifiers are essential for maintaining consistent records of the compound's properties, applications, and research findings [26] [7].

Spectroscopic Identification

Spectral Data

Spectroscopic data for AS703988, including nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy profiles, would provide valuable information about its structural characteristics and purity [18] [39]. These analytical techniques are commonly used for the definitive identification and characterization of chemical compounds [39] [18].

Analytical Methods

Various analytical methods can be employed for the identification and characterization of AS703988, including chromatographic techniques coupled with spectroscopic detection methods [18] [23]. Chemical characterization involves the identification of a material and the identification and quantification of its chemical constituents as part of an assessment of its overall properties [18] [5].

Mechanism of Action

Molecular Target

AS703988 specifically targets mitogen activated protein kinase kinase 1 and 2, which are key components of the mitogen activated protein kinase signaling pathway [27] [5]. This pathway plays a crucial role in regulating various cellular processes, including proliferation, differentiation, and survival [27] [13].

Binding Mechanism

The binding mechanism of AS703988 involves interaction with a unique site near the adenosine triphosphate binding pocket of the mitogen activated protein kinase kinase proteins [36] [27]. As a Type III allosteric inhibitor, it does not compete with adenosine triphosphate for binding but instead induces conformational changes that prevent the activation of the kinase [36] [13].

Downstream Effects

By inhibiting mitogen activated protein kinase kinase 1 and 2, AS703988 blocks the phosphorylation and activation of extracellular signal-regulated kinases, thereby disrupting the signaling cascade that promotes cell proliferation and survival [27] [36]. This mechanism of action is particularly relevant in the context of cancers where the mitogen activated protein kinase pathway is aberrantly activated [27] [13].

Research Applications

Experimental Studies

AS703988 has been studied in various experimental settings to evaluate its efficacy as a mitogen activated protein kinase kinase inhibitor and its potential applications in cancer research [26] [30]. These studies have provided insights into its mechanism of action, selectivity, and effects on cellular signaling pathways [27] [5].

Clinical Investigations

Clinical investigations of AS703988 have included a Phase I dose-escalation trial (NCT01453387) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors [30] [31]. The trial explored different dosing schedules, including once daily one day per week and once daily three times per week over 21-day periods [30] [31].

Clinical Trial ParameterDetails
Trial IdentifierNCT01453387
PhasePhase I
Primary ObjectivesSafety, tolerability, pharmacokinetics, pharmacodynamics
Patient PopulationAdvanced solid tumors
Dosing SchedulesOnce daily one day per week or once daily three times per week (21-day cycles)
SponsorEMD Serono, Inc.
StatusTerminated

Table 1: Key parameters of the Phase I clinical trial of AS703988/MSC2015103B [30] [31] [5]

Research Findings

Research findings related to AS703988 have contributed to the understanding of mitogen activated protein kinase pathway inhibition as a therapeutic strategy in cancer [27] [13]. The compound has been studied alongside other mitogen activated protein kinase kinase inhibitors to evaluate its unique properties and potential advantages in specific contexts [27] [26].

Comparative Analysis

Structural Comparisons

Structural comparisons between AS703988 and other mitogen activated protein kinase kinase inhibitors reveal similarities and differences that influence their binding properties, selectivity, and efficacy [27] [36]. These comparisons provide valuable insights into structure-activity relationships that guide the development of improved inhibitors [36] [13].

Functional Comparisons

Functional comparisons of AS703988 with other mitogen activated protein kinase kinase inhibitors, such as trametinib, cobimetinib, selumetinib, and binimetinib, highlight its position within this therapeutic class [27] [16]. Each inhibitor exhibits unique characteristics in terms of binding mode, selectivity, and effects on downstream signaling [27] [36].

MEK InhibitorClassificationDevelopment StatusNotable Features
AS703988 (MSC2015103B)Type III allosteric, non-ATP-competitivePhase I (terminated)Developed by Merck Serono
TrametinibType III allosteric, non-ATP-competitiveApproved for BRAF V600E melanomaFirst FDA-approved MEK inhibitor
CobimetinibNon-ATP competitivePhase III100-fold selectivity for MEK1 over MEK2
SelumetinibType III allosteric, non-ATP-competitivePhase III-
BinimetinibType III allosteric, non-ATP-competitivePhase II-

Table 2: Comparative analysis of AS703988 and selected mitogen activated protein kinase kinase inhibitors [27] [16] [26]

AS703988, also known as MSC2015103B, represents a significant milestone in the development of targeted mitogen-activated protein kinase kinase (MEK) inhibitors for cancer therapy [1] [2]. The compound was originally discovered and developed by Merck Serono SA, a division of Merck KGaA, Darmstadt, Germany, as part of their expanding oncology portfolio focused on addressing difficult-to-treat cancers [3] [4].

The compound emerged from the broader scientific understanding of the RAS/RAF/MEK/ERK signaling pathway, which plays critical roles in cellular proliferation, differentiation, and survival [5]. AS703988 was designed as an orally bioavailable small-molecule inhibitor specifically targeting both MEK1 and MEK2 enzymes, representing a dual-specificity approach to pathway inhibition [1] [6].

Mechanism of Action and Molecular Target

AS703988 functions as a non-competitive allosteric inhibitor of MEK1 and MEK2, the dual-specificity threonine/tyrosine kinases that serve as critical components in the RAS/RAF/MEK/ERK pathway [1]. The compound selectively binds to and inhibits the activity of MEK1/2, preventing the activation of MEK1/2-dependent effector proteins and transcription factors [3]. This mechanism was designed to result in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation, particularly in cancers where this pathway is frequently upregulated [1] [2].

The MEK1 and MEK2 proteins play key roles in the activation of the RAS/RAF/MEK/ERK pathway that regulates cell growth and are often dysregulated in various tumor cell types [1]. By targeting these kinases, AS703988 was positioned to address tumors driven by aberrant activation of this critical signaling cascade [7] [8].

Clinical Development Timeline

Initial Clinical Investigation

The clinical development of AS703988 commenced in 2011 when EMD Serono, Inc., the United States subsidiary of Merck KGaA, initiated a Phase I dose-escalation first-in-human trial [9] [10]. The study was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral MEK inhibitor in subjects with advanced solid tumors [9].

The Phase I clinical trial (NCT01453387) began enrollment on September 1, 2011, and was structured to test AS703988 at different dose levels and on different treatment schedules [9] [11]. The study investigated two distinct dosing regimens: once daily administration one day per week over a 21-day period, and once daily administration three times per week over a 21-day period [9].

Clinical Trial Execution and Outcomes

The Phase I study was conducted between September 2011 and July 2013, enrolling a total of 28 participants with advanced solid tumors [11] [10]. The trial was designed to establish the maximum tolerated dose, assess the safety profile, and evaluate preliminary efficacy signals in this patient population [9].

However, the clinical development program encountered significant challenges. EMD Serono made the decision to terminate enrollment based on a comprehensive review of the available clinical data and the assessment of a low probability of successfully completing the trial [12]. The trial was officially terminated in July 2013, marking the end of active clinical development under EMD Serono's oversight [9] [11].

Comparative Development Context

Position within MEK Inhibitor Development

The development of AS703988 occurred during a period of intense research activity in MEK inhibition for cancer therapy [5] [13]. Multiple pharmaceutical companies were pursuing MEK inhibitors simultaneously, including compounds such as selumetinib (AZD6244), trametinib (GSK1120212), and cobimetinib (GDC-0973) [5] [14].

Unlike some of its contemporaries that achieved regulatory approval, AS703988 faced development challenges that led to its discontinuation [9]. For context, trametinib became the first MEK inhibitor approved by the FDA in May 2013 for treatment of melanoma, while AS703988 was being terminated around the same timeframe [13] [15].

Collaborative Research Initiatives

During its development phase, AS703988 was part of broader collaborative research initiatives. Notably, in December 2010, sanofi-aventis US Inc. signed a worldwide research and development agreement with Merck KGaA to investigate novel experimental combinations of targeted agents [16]. This collaboration involved Merck Serono's MEK inhibitor MSC1936369B (also known as AS703026), which was related to the AS703988 program, in combination with sanofi-aventis PI3K inhibitors [16].

These collaborative efforts reflected the industry's recognition that combination approaches targeting multiple pathways might be necessary to achieve optimal therapeutic outcomes in cancer treatment [16].

Patent and Intellectual Property Development

The intellectual property landscape surrounding AS703988 has evolved significantly since its initial development. Day One Biopharmaceuticals, Inc. currently holds extensive patent protection for MSC2015103B across multiple jurisdictions [17]. As of May 2024, the company has patents granted in Argentina, Austria, Australia, Belgium, Brazil, Canada, Switzerland, China, Czech Republic, Germany, Denmark, Eurasia, Estonia, Spain, Finland, France, United Kingdom, Hong Kong, Croatia, Hungary, Ireland, Israel, India, Iceland, Italy, Korea, Lithuania, Luxembourg, Latvia, North Macedonia, Malta, Mexico, Netherlands, Norway, New Zealand, Philippines, Poland, Portugal, Romania, Russian Federation, Sweden, Singapore, Slovenia, Slovakia, Turkey, Ukraine, and South Africa [17].

The patents cover both composition of matter and methods of use, providing comprehensive intellectual property protection for the compound [17]. This extensive patent portfolio reflects the continued interest in the compound's potential therapeutic applications despite the earlier clinical setbacks.

Research Impact and Scientific Contributions

Despite its clinical discontinuation, AS703988 has contributed to the scientific understanding of MEK inhibition in cancer therapy. The compound has been referenced in numerous research publications and patent applications as part of the broader MEK inhibitor class [7] [8] [18]. Its molecular profile and mechanism of action have served as benchmarks for the development of subsequent compounds in this therapeutic area [19] [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023

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